![molecular formula C16H25N3O3S B4437382 1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
DAPT is a small molecule inhibitor that targets gamma-secretase, an enzyme that plays a crucial role in the Notch signaling pathway. The Notch pathway is involved in many cellular processes, including cell differentiation, proliferation, and survival. DAPT has been shown to effectively block the Notch pathway by inhibiting gamma-secretase, making it a valuable tool for studying the role of Notch signaling in various cellular processes.
Mécanisme D'action
DAPT works by inhibiting gamma-secretase, an enzyme that cleaves the transmembrane domain of Notch receptors, releasing the intracellular domain of the receptor, which then translocates to the nucleus and regulates gene expression. By inhibiting gamma-secretase, DAPT effectively blocks the Notch pathway, preventing the release of the intracellular domain of the receptor and downstream signaling.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and promote cell differentiation. DAPT has also been shown to modulate the immune response, regulate angiogenesis, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DAPT has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and used in various experimental systems. It has also been extensively studied and validated as a specific inhibitor of gamma-secretase. However, there are also limitations to using DAPT in lab experiments. It has been shown to have off-target effects on other enzymes, such as caspases, which can complicate data interpretation. Additionally, DAPT can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For research on DAPT include the development of more specific inhibitors, the use of combination therapies, and further research on the role of Notch signaling in various diseases.
Applications De Recherche Scientifique
DAPT has been extensively studied for its potential applications in scientific research. It has been shown to be a valuable tool for studying the role of Notch signaling in various cellular processes, including cell fate determination, stem cell differentiation, and cancer development. DAPT has also been used to study the role of Notch signaling in the immune system, cardiovascular system, and nervous system.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)19-12-9-15(10-13-19)16(20)17-11-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQETXVJOPAZDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![1-ethyl-4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4437315.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)
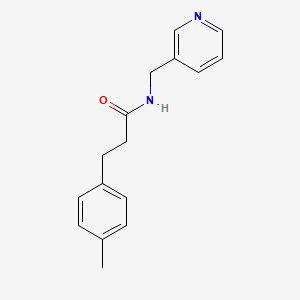
![3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4437342.png)

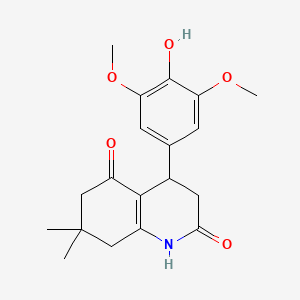
![N-(3-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437369.png)
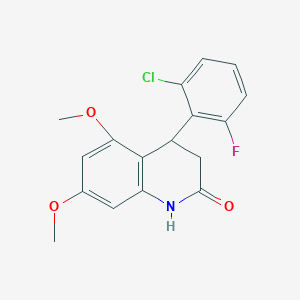
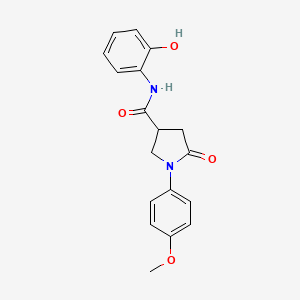
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4437384.png)
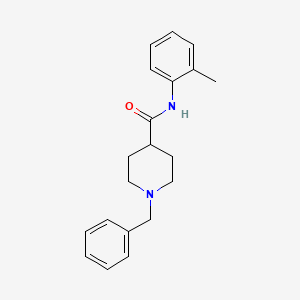
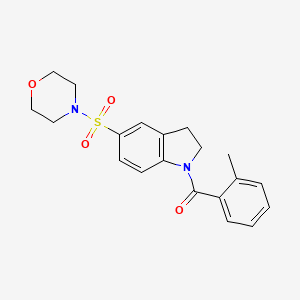
![3,4-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4437410.png)